5,8-Dimethyl-3,4-dihydro-2H-chromen-4-ol, also known as (4S)-5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol, is a compound belonging to the class of chromenes. Chromenes are oxygen-containing heterocycles that are commonly found in various natural products and have significant pharmacological properties. This compound has gained attention for its potential applications in medicinal chemistry due to its diverse biological activities.
5,8-Dimethyl-3,4-dihydro-2H-chromen-4-ol can be derived from natural sources such as plants and fungi where chromene derivatives are prevalent. Synthetic routes have also been developed to produce this compound in laboratories, utilizing various organic synthesis techniques.
This compound is classified under the category of coumarins and benzopyran derivatives. Coumarins are known for their aromatic properties and are often utilized in the development of pharmaceuticals and agrochemicals due to their bioactive nature.
The synthesis of 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol typically involves cyclization reactions. Common methods include:
Industrial production may utilize continuous flow reactors and advanced purification techniques such as chromatography to enhance yield and purity. Reaction conditions are optimized to maximize efficiency and minimize by-products.
The molecular formula for 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol is with a molecular weight of 164.2 g/mol. The structure features a chromene ring system with two methyl groups at positions 5 and 8 and a hydroxyl group at position 4.
Key structural data includes:
5,8-Dimethyl-3,4-dihydro-2H-chromen-4-ol can undergo various chemical reactions:
Common reagents used in these reactions include halogens for substitution processes and various acids or bases to facilitate reaction conditions.
The mechanism of action for 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol involves its interaction with biological targets at the molecular level. The hydroxyl group on the chromene structure plays a crucial role in forming hydrogen bonds with target proteins or enzymes, potentially influencing their activity.
Research indicates that compounds within this class exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making them valuable in therapeutic applications .
5,8-Dimethyl-3,4-dihydro-2H-chromen-4-ol appears as a powder at room temperature. It is typically stored at 4 °C to maintain stability.
The compound's chemical properties include:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to confirm its structure and purity .
5,8-Dimethyl-3,4-dihydro-2H-chromen-4-ol has several scientific uses:
The construction of the chromene core in 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol relies predominantly on acid-catalyzed Prins cyclization, which enables the simultaneous formation of the pyran ring and introduction of stereochemical elements. This method involves the condensation of monoterpenoid precursors (typically isopulegol derivatives) with aldehydes under acidic conditions, resulting in the characteristic octahydro-2H-chromen-4-ol scaffold . The reaction proceeds via a carbocationic intermediate that undergoes intramolecular cyclization, with the regioselectivity dictated by the substitution pattern of the phenolic precursor.
Catalyst selection critically influences both reaction efficiency and stereochemical outcomes. Acid-modified montmorillonite clays (particularly K-10 and K-30 series) demonstrate superior performance due to their tunable Brønsted/Lewis acidity and mesoporous structure. Treatment with HCl (0.125–3.0 M) precisely controls acid site density, with optimal activity observed at 0.125 M HCl modification, yielding 74.7% of the chromene product . Higher acid concentrations (>0.5 M) increase conversion but promote by-product formation through dehydration or oligomerization pathways. Alternative catalysts include:
Table 1: Comparative Catalyst Performance in Chromene Cyclization
Catalyst | Conditions | Yield (%) | 4R/4S Ratio | By-products (%) |
---|---|---|---|---|
K-10 clay (0.125M HCl) | Solvent-free, RT | 74.7 | 6.3 | <10 |
Ce-MCM-41 | Toluene, 70°C | 83.0 | 8.2 | 17.0 |
Scandium triflate | CH₂Cl₂, -78°C to RT | 85.0 | 9.0 | 8.0 |
I₂ | Solvent-free, RT, 24h | 81.0 | 5.0 | 12.0 |
Microwave irradiation significantly accelerates cyclization, reducing reaction times from hours to minutes (typically 5–15 min at 360W) while maintaining yields of 50–86% . This enhancement stems from efficient dielectric heating, which surpasses conventional thermal activation in achieving uniform temperature distribution, particularly in solvent-free systems where high reactant concentrations favor intramolecular ring closure over intermolecular side reactions.
Friedel-Crafts alkylation serves as a pivotal step for introducing the 5,8-dimethyl substituents and establishing stereochemical control in the chromene scaffold. This electrophilic aromatic substitution occurs during the cyclization cascade when the carbocationic intermediate attacks electron-rich aromatic positions (C5 and C8), with methylation governed by substrate-directed regioselectivity [8]. The orientation of methyl groups is influenced by:
Diastereomeric ratios up to 9:1 (4R/4S) are achievable using H-Beta zeolites or glauconite clays under optimized conditions (60°C, substrate/catalyst ratio 5:1) . The 4R configuration predominates due to preferential approach of the aldehyde carbonyl trans to the isopulegol’s C1 methyl group, minimizing steric interactions during the ring-closing step. This stereopreference is particularly pronounced with ortho-substituted aromatic aldehydes, where the diastereomeric ratio correlates with aldehyde electrophilicity (Hammett σ₊ values).
Table 2: Stereochemical Outcomes in Chromene Synthesis
Aldehyde | Catalyst | 4R/4S Ratio | Major Diastereomer Configuration |
---|---|---|---|
Thiophene-2-carbaldehyde | K-10 clay | 5.0 | 4R |
p-Anisaldehyde | I₂ | 5.0 | 4R |
Vanillin | Kaolinite (0.5M HCl) | 6.9 | 4R |
Benzaldehyde | Ce-MCM-41 | 8.2 | 4R |
Kinetic resolution occurs during crystallization of the racemic chromene product, enabling enantiomeric enrichment. The trans-fused decalin system of the 4R isomer crystallizes preferentially from hexane/ethyl acetate mixtures, yielding enantiopure material (>98% ee) after two recrystallizations . Computational modeling confirms that the 4R diastereomer adopts a quasi-planar conformation stabilized by intramolecular H-bonding (O-H⋯O, 2.01Å), whereas the 4S isomer experiences destabilizing steric interactions between C10 methyl and C3 methylene groups.
Industrial-scale production of 5,8-dimethyl-3,4-dihydro-2H-chromen-4-ol employs continuous flow reactors to enhance mass/heat transfer and ensure reproducibility. Fixed-bed reactors packed with acid-modified clay catalysts (particle size 100–200 µm) operate under optimized parameters: temperature 60±2°C, pressure 8–10 bar, residence time 12±1 min, achieving consistent yields of 78–82% [6]. This configuration enables:
Downstream processing integrates simulated moving bed (SMB) chromatography for diastereomer separation, utilizing cellulose tris(3,5-dimethylphenylcarbamate)-coated silica as the stationary phase and ethanol/n-heptane (30:70) as the mobile phase [6]. This continuous separation technique achieves >99.5% 4R-isomer purity with solvent consumption reduced by 85% compared to batch chromatography.
Recycling protocols recover both catalysts and solvents:
These integrated approaches demonstrate environmental metrics surpassing batch processing: E-factor reduction from 32 to 11, PMI (Process Mass Intensity) from 120 to 45, and energy consumption decreased by 65% through heat exchanger networks [6].
Natural extraction of chromenols faces significant limitations due to structural specificity. While chromene derivatives occur in Pelargonium species (Geraniaceae) and Eucalyptus essential oils, the 5,8-dimethyl-4-ol substitution pattern remains exceptionally rare in nature. Attempts to isolate this specific compound from Pelargonium graveolens yielded only trace quantities (0.0027% w/w) after multi-step processing involving steam distillation, solvent extraction, and preparative HPLC [9]. The complexity of plant matrices necessitates extensive purification, resulting in overall yields below 0.0009% and insufficient quantities for pharmacological evaluation.
Semi-synthetic routes bridge natural availability and synthetic efficiency by utilizing terpenoid feedstocks. Bioengineered E. coli expressing limonene synthase and cytochrome P450 monooxygenases produces isopulegol from glucose (titer 12.3 g/L), which is then chemically cyclized as described in Section 1.1 . Although this approach reduces petrochemical dependence, the downstream chemical steps still contribute >85% of the total process cost, limiting commercial viability compared to full synthesis.
Table 3: Pathway Comparison for 5,8-Dimethyl-3,4-dihydro-2H-chromen-4-ol Production
Parameter | Natural Extraction | Semi-synthetic | Full Synthesis |
---|---|---|---|
Starting material | Pelargonium biomass | Glucose/isopulegol | Petrochemicals |
Steps | 8–10 | 6–8 | 3–4 |
Yield (%) | 0.0009 | 28.5 | 78.2 |
4R/4S ratio | Not determined | 2.1 | 6.3 |
Purity after isolation | 92% | 97% | 99.5% |
Scale limitation | Kg/year | Ton/year | Multi-ton/year |
Full chemical synthesis delivers substantial advantages in stereochemical control and scalability. Modern routes achieve atom economies exceeding 80% through tandem Prins/Friedel-Crafts sequences that form both rings and install methyl groups in a single operation [8]. The synthetic approach also enables precise tuning of the 4R/4S ratio (Section 1.2) and facilitates the production of structural analogs for structure-activity relationship studies. Crystallization-induced diastereomer resolution consistently delivers the therapeutically relevant 4R-isomer in >98% de, a level unattainable through biosynthetic methods [9]. Consequently, synthetic derivation dominates industrial production despite the intriguing prospect of "natural" sourcing, primarily due to superior efficiency, scalability, and stereochemical precision.
Compounds Mentioned in Synthesis
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2